molecular formula C22H28ClN3O2S2 B2749328 N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride CAS No. 1216656-42-6

N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride

Cat. No.: B2749328
CAS No.: 1216656-42-6
M. Wt: 466.06
InChI Key: CGDBNKPGFKCGPV-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3O2S2 and its molecular weight is 466.06. The purity is usually 95%.
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Scientific Research Applications

Generation of Structurally Diverse Libraries

Structurally related compounds have been utilized in generating diverse libraries of molecules through various chemical reactions. For instance, compounds derived from similar ketonic Mannich bases have been explored for their potential in creating a vast array of structurally varied molecules through alkylation and ring closure reactions. Such libraries are crucial for drug discovery and development processes, aiding in the identification of novel bioactive compounds (G. Roman, 2013).

Antimicrobial and Anti-inflammatory Agents

Derivatives of similar structures have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. The creation of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, through multi-component cyclo-condensation reactions, showcases the potential of such compounds in developing new therapeutic agents (B. V. Kendre, M. G. Landge, S. Bhusare, 2015).

Antitumor Activity

The antitumor evaluation of novel derivatives of benzothiazoles indicates the potential use of structurally related compounds in cancer therapy. Specific derivatives have shown cytostatic activities against various human cancer cell lines, highlighting the therapeutic potential of benzothiazole derivatives in oncology (L. Racané, R. Stojković, V. Tralić-Kulenović, G. Karminski-Zamola, 2006).

Antioxidant and Anticancer Activity

Exploration of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives for their antioxidant and anticancer activity further demonstrates the application of related compounds in addressing oxidative stress and cancer. Some derivatives have shown significant antioxidant activity, and specific compounds exhibited cytotoxicity against cancer cell lines, suggesting their potential in developing treatments for cancer and oxidative stress-related diseases (I. Tumosienė, K. Kantminienė, Arnas Klevinskas, V. Petrikaitė, I. Jonuškienė, V. Mickevičius, 2020).

Photoinduced Intramolecular Charge Transfer

Studies on substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes reveal the importance of structural variations in influencing the photophysical properties of organic compounds. This research suggests the potential of similar compounds in developing materials with specific optical properties, useful in applications such as organic electronics and photodynamic therapy (Jye-Shane Yang, Kang-Ling Liau, Chin-Min Wang, Chung-Yu Hwang, 2004).

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S2.ClH/c1-24(2)14-8-15-25(20(26)13-16-28-17-9-5-4-6-10-17)22-23-21-18(27-3)11-7-12-19(21)29-22;/h4-7,9-12H,8,13-16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDBNKPGFKCGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)CCSC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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